molecular formula C8H14ClN3O2 B1374468 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1354961-90-2

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No. B1374468
M. Wt: 219.67 g/mol
InChI Key: SJIPSFGMEFMOQE-UHFFFAOYSA-N
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Description

The compound “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is a derivative of spiro[4.4]nonane . Spiro[4.4]nonane is a type of organic compound characterized by two cycloalkane rings of equal size that share one carbon atom .


Synthesis Analysis

The synthesis of spiro[4.4]nonane derivatives has been achieved through various methods. One such method involves a practical asymmetric synthesis that allows the gram-scale preparation of both enantiomers of spiro[4.4]nonane-1,6-dione with excellent enantiopurities .


Molecular Structure Analysis

The molecular structure of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is derived from spiro[4.4]nonane . The compound has a complex structure that includes a spirocyclic core .


Chemical Reactions Analysis

The synthesis of 1-azaspiro[4.4]nonane derivatives has been enabled by a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : The compound is used in the synthesis of fused Spiro[4.4]nonane-1,6-Diones .
    • Method : The process involves P2O5-promoted cyclization of Di[aryl(hetaryl)methyl] Malonic Acids .
    • Results : The study resulted in the successful synthesis of fused Spiro[4.4]nonane-1,6-Diones .
  • Field : Medicinal Chemistry

    • Application : 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have shown antimicrobial activity .
    • Method : The synthesis involves the development of an efficient method for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives .
    • Results : The synthesized compounds showed promising antimicrobial activity .

Future Directions

The future directions in the study and application of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The development of more efficient and practical synthetic procedures, as well as the investigation of their potential therapeutic applications, could be areas of interest for future research .

properties

IUPAC Name

9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPSFGMEFMOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 3
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 4
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 5
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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